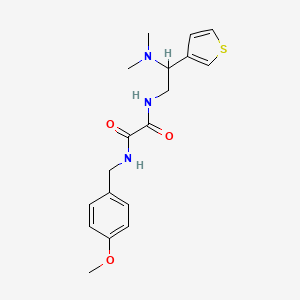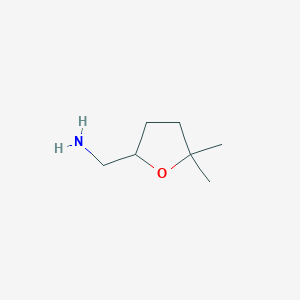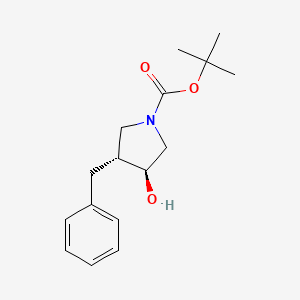
Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl compounds are often used in organic chemistry due to their unique reactivity patterns . They are typically involved in chemical transformations, biosynthetic and biodegradation pathways, and may have potential applications in biocatalytic processes .
Molecular Structure Analysis
The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, a similar compound, tert-Butyl [(3R,4S)-3-vinylpiperidin-4-yl]acetate, has a molecular formula of C13H23NO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its molecular weight, chemical formula, and other related properties. For instance, a similar compound, tert-Butyl [(3R,4S)-3-vinylpiperidin-4-yl]acetate, has an average mass of 225.327 Da and a monoisotopic mass of 225.172882 Da .Applications De Recherche Scientifique
Synthesis and Tautomerism
The study of "3-Hydroxypyrroles" by Momose et al. (1979) includes the synthesis and tautomerism analysis of N-alkyl-3-hydroxypyrroles and their derivatives, demonstrating the application of tert-butyl esters in the synthesis of complex organic compounds. This research provides insights into the behavior of hydroxypyrroles, which are structurally related to tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate, offering a foundation for understanding the properties and reactivity of similar compounds Momose et al., 1979.
Nucleophilic Substitutions and Radical Reactions
Jasch et al. (2012) discuss the versatility of tert-butyl phenylazocarboxylates in organic synthesis, highlighting their utility in nucleophilic substitutions and radical reactions. This work underscores the potential of tert-butyl-based compounds in modifying benzene rings through various chemical reactions, reflecting the broader applicability of tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate in synthetic strategies Jasch et al., 2012.
Chiral Auxiliary Applications
The synthesis and applications of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, by Studer et al. (1995), illustrate the role of tert-butyl-based compounds in enantioselective synthesis. This research demonstrates how such compounds can be employed as auxiliaries and building blocks in peptide synthesis, highlighting their significance in producing enantiomerically pure compounds Studer et al., 1995.
Intermediate in Synthesis
The work by Xin-zhi (2011) on the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate showcases the use of tert-butyl-based compounds as intermediates in the synthesis of novel inhibitors. This research presents a stepwise synthesis approach, highlighting the compound's role in producing pharmacologically relevant molecules Xin-zhi, 2011.
Stereoselective Syntheses
Boev et al. (2015) explore the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating the compound's utility in producing stereoisomers with potential biological activity. This study reflects the broader applicability of tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate in stereoselective organic synthesis Boev et al., 2015.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-13(14(18)11-17)9-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNMALSXCZGXFW-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
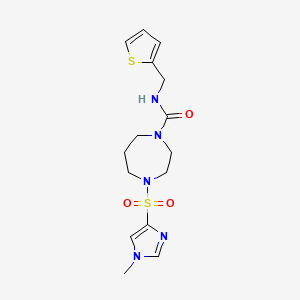

![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B2720859.png)
![N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2720861.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2720862.png)
![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid](/img/structure/B2720863.png)
![9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2720864.png)
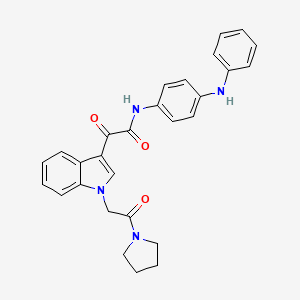
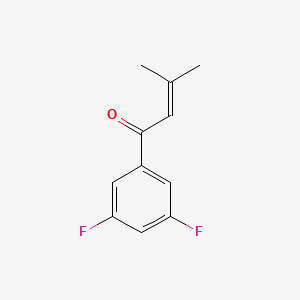
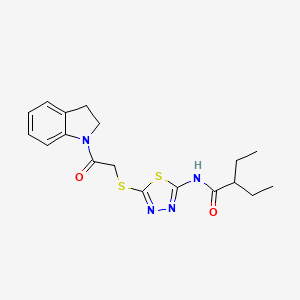
![1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane](/img/structure/B2720869.png)
